

Technical Guide: 1-(2-Methylphenyl)-3-propylurea

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Compound of Interest

Compound Name: 1-(2-Methylphenyl)-3-propylurea

CAS No.: 13143-12-9

Cat. No.: B2455843

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CAS Registry Number: 13143-12-9 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol

Executive Summary

1-(2-Methylphenyl)-3-propylurea is a disubstituted urea derivative characterized by an asymmetric structure containing an aromatic o-tolyl group and an aliphatic propyl chain flanking a central urea core. This compound serves as a critical model scaffold in medicinal chemistry, particularly in the structure-activity relationship (SAR) studies of soluble epoxide hydrolase (sEH) inhibitors and herbicide development. Its structural integrity relies on the planar urea linkage, which functions as a dual hydrogen bond donor/acceptor motif essential for target protein binding.

This guide provides a rigorous technical analysis of the compound's nomenclature, synthetic pathways, and physicochemical properties, designed for researchers requiring high-fidelity data for experimental replication.

Part 1: Nomenclature Architecture

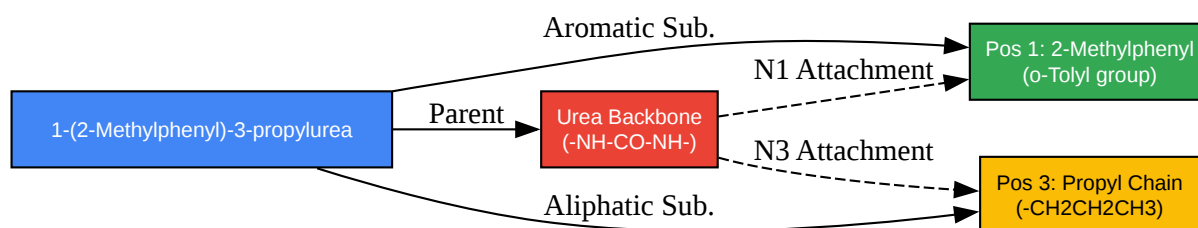
The IUPAC name **1-(2-Methylphenyl)-3-propylurea** is derived through a hierarchical prioritization of functional groups and substituent placement.

Systematic Breakdown

- Parent Structure: The "urea" backbone () takes precedence as the principal functional group (Blue Book Rule P-66.1).
- Numbering: The nitrogen atoms of the urea are numbered 1 and 3 (or and).
- Substituent Priority:
 - Position 1: The 2-methylphenyl group (also known as o-tolyl) is assigned to position 1.
 - Position 3: The propyl group is assigned to position 3.^{[1][2]}
 - Note on Priority: While IUPAC allows for alphabetical ordering (-methylphenyl vs -propyl), numerical locants (1, 3) are frequently used to denote specific substitution patterns in complex synthesis. The name -(2-methylphenyl)-N'-propylurea is an acceptable alternative.

Structural Visualization

The following diagram illustrates the mapping between the chemical structure and its nomenclature components.



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Figure 1: Hierarchical decomposition of the IUPAC designation mapping to structural moieties.

Part 2: Synthetic Pathways & Mechanism

The synthesis of **1-(2-Methylphenyl)-3-propylurea** is most efficiently achieved through the nucleophilic addition of an amine to an isocyanate. This reaction is thermodynamically favorable and typically requires no catalyst.

Reaction Logic (Causality)

- Mechanism: The nitrogen lone pair of the amine attacks the electrophilic carbon of the isocyanate group (). This forms a tetrahedral intermediate which rapidly undergoes proton transfer to yield the stable urea.
- Route Selection:
 - Route A (Preferred): 2-Methylphenyl isocyanate + Propylamine. This route is often preferred because aliphatic amines (propylamine) are generally more nucleophilic than aromatic amines, leading to faster kinetics and cleaner profiles at lower temperatures.
 - Route B: Propyl isocyanate + 2-Methylaniline (o-Toluidine). Viable, but aromatic amines are less nucleophilic, potentially requiring higher temperatures or catalysts.

Experimental Protocol (Route A)

Objective: Synthesis of **1-(2-Methylphenyl)-3-propylurea** on a 10 mmol scale.

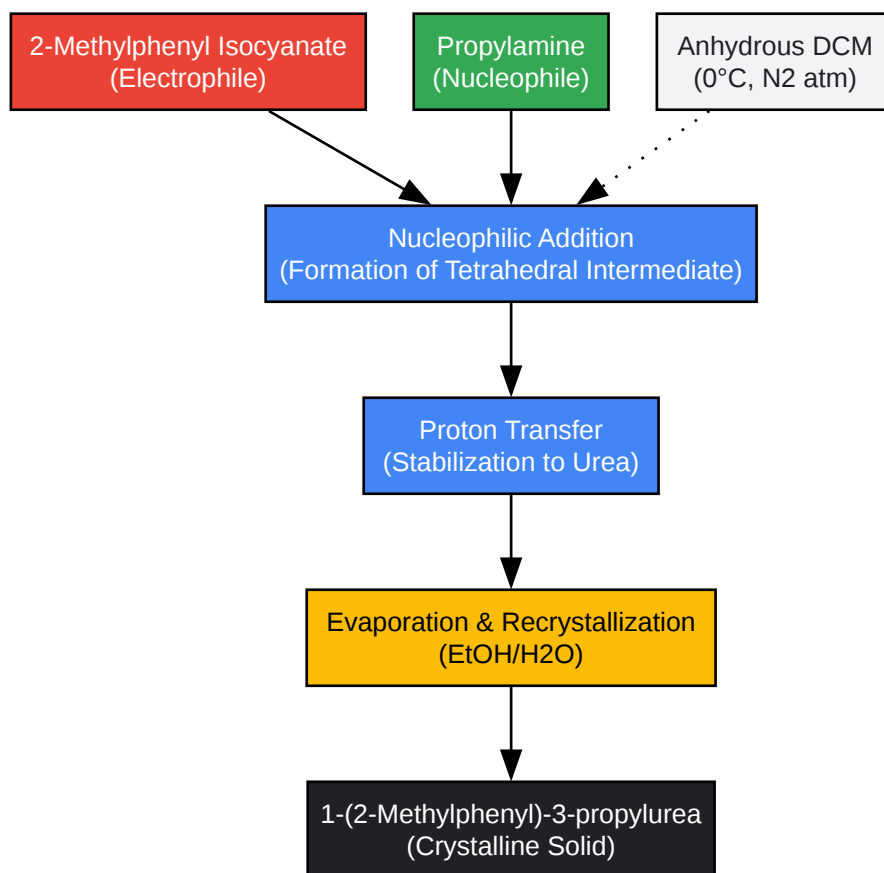
Reagents:

- 2-Methylphenyl isocyanate (CAS 614-68-6): 1.33 g (10 mmol)
- Propylamine (CAS 107-10-8): 0.65 g (11 mmol, 1.1 eq)
- Dichloromethane (DCM): 20 mL (Anhydrous)

Protocol:

- Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen to remove atmospheric moisture (isocyanates hydrolyze to form symmetric ureas).
- Solvation: Dissolve 2-methylphenyl isocyanate (1.33 g) in 10 mL of anhydrous DCM. Cool the system to 0°C using an ice bath to control the exotherm.
- Addition: Dissolve propylamine (0.65 g) in 10 mL DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes.
 - Why: Dropwise addition prevents localized overheating and dimerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
 - Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The isocyanate spot should disappear.
- Workup: The product often precipitates from non-polar solvents. If dissolved, evaporate the DCM under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to remove trace symmetric urea byproducts.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic workflow for the nucleophilic addition reaction.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is expected for the target structure.

Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-

(Preferred for urea solubility).

- ^1H NMR Predictions:

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
Ar-H	7.0 – 7.8	Multiplet	4H	Aromatic ring protons
Ar-NH-CO	7.8 – 8.2	Broad Singlet	1H	Urea proton (proximal to ring)
CO-NH-Alk	6.0 – 6.5	Broad Triplet	1H	Urea proton (proximal to propyl)
Ar-CH ₃	2.15 – 2.25	Singlet	3H	Methyl group on phenyl ring
N-CH ₂ -	3.0 – 3.1	Quartet/Triplet	2H	Propyl -methylene
-CH ₂ -	1.4 – 1.5	Multiplet	2H	Propyl -methylene
-CH ₃	0.85 – 0.95	Triplet	3H	Propyl terminal methyl

Infrared Spectroscopy (FT-IR)

- 3300 – 3350 cm⁻¹: N-H stretching (typically two bands for secondary amides).
- 1640 – 1660 cm⁻¹: C=O stretching (Amide I band). Strong intensity, characteristic of urea.
- 1550 – 1600 cm⁻¹: N-H bending (Amide II band).[3]

Part 4: Physicochemical & Pharmacological Context

Physicochemical Profile[3][5][6][7]

- Solubility: Low water solubility (Lipophilic).[4] Soluble in DMSO, DMF, Ethanol, and chlorinated solvents.
- LogP (Predicted): ~2.3 – 2.8. This indicates moderate lipophilicity, suggesting good membrane permeability for biological assays.
- Hydrogen Bonding: The urea motif acts as a donor-acceptor-donor (D-A-D) system. This is critical for binding to active sites in enzymes like soluble epoxide hydrolase (sEH).

Research Applications

- sEH Inhibition: 1,3-Disubstituted ureas are a privileged scaffold for inhibiting soluble epoxide hydrolase. The urea carbonyl accepts a hydrogen bond from the enzyme's Tyrosine residues, while the NH groups donate hydrogen bonds to Aspartic acid residues.
- Herbicide Development: Analogous to compounds like Siduron, this scaffold is investigated for photosystem II inhibition in agricultural chemistry.

References

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